Lipophilicity Modulation: Calculated logP Shift Driven by 6,6-Dimethyl Substitution
The introduction of the gem‑dimethyl group at the 6‑position of the oxazine ring increases calculated lipophilicity (cLogP) compared to the unsubstituted parent ester. Using the fragment-based method, the increment from two methyl groups is approximately +1.0 log unit relative to the parent compound ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate (cLogP ≈ 0.6 for parent, cLogP ≈ 1.6 for 6,6-dimethyl analog) . This shift places the dimethyl analog closer to the optimal lipophilicity range for CNS drug candidates (cLogP 1–3), an advantage over the more hydrophilic parent ester [1]. The 6‑methyl analog (cLogP ≈ 1.1) achieves only half the lipophilicity gain, demonstrating that the gem‑dimethyl motif provides a superior balance for membrane permeability.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.6 (estimated by fragment addition; predicted value based on parent scaffold + 2 × methyl increment) |
| Comparator Or Baseline | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate (unsubstituted parent): cLogP ≈ 0.6; Ethyl 6-methyl analog: cLogP ≈ 1.1 |
| Quantified Difference | ΔcLogP ≈ +1.0 vs. parent; +0.5 vs. 6‑methyl analog |
| Conditions | In silico prediction using fragment-based method (average methylene/methyl increment contribution) |
Why This Matters
For procurement decisions in CNS drug discovery programs, the 6,6‑dimethyl compound provides a lipophilicity profile (cLogP ~1.6) that is more aligned with blood-brain barrier penetration requirements than the parent ester (cLogP ~0.6), potentially reducing the need for additional lipophilic modifications in hit-to-lead optimization.
- [1] Wager TT, et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. (Context: optimal CNS drug space defined as cLogP 1-3). View Source
